molecular formula C9H14O3 B3052498 (3-ethyloxetan-3-yl)methyl Prop-2-enoate CAS No. 41988-14-1

(3-ethyloxetan-3-yl)methyl Prop-2-enoate

Cat. No.: B3052498
CAS No.: 41988-14-1
M. Wt: 170.21 g/mol
InChI Key: PYEYLPDXIYOCJK-UHFFFAOYSA-N
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Description

(3-ethyloxetan-3-yl)methyl Prop-2-enoate: is an organic compound with the molecular formula C9H14O3. It is a derivative of oxetane and prop-2-enoate, featuring a unique structure that combines the properties of both functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-ethyloxetan-3-yl)methyl Prop-2-enoate typically involves the reaction of 3-ethyloxetan-3-ylmethanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-ethyloxetan-3-yl)methyl Prop-2-enoate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives such as alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acryloyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry: (3-ethyloxetan-3-yl)methyl Prop-2-enoate is used in the synthesis of polymers and copolymers with unique properties. Its ability to undergo polymerization reactions makes it valuable in the development of advanced materials .

Biology and Medicine: In biological research, this compound is explored for its potential as a building block in drug design and delivery systems. Its unique structure allows for the creation of molecules with specific biological activities .

Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its reactivity and ability to form strong bonds make it suitable for various applications in materials science .

Mechanism of Action

The mechanism of action of (3-ethyloxetan-3-yl)methyl Prop-2-enoate involves its ability to undergo polymerization and other chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in polymer chemistry, the compound can act as a monomer that forms long chains through radical polymerization .

Comparison with Similar Compounds

  • (3-methyloxetan-3-yl)methyl Prop-2-enoate
  • (3-ethyloxetan-3-yl)methyl Methacrylate
  • (3-ethyloxetan-3-yl)methyl But-2-enoate

Uniqueness: (3-ethyloxetan-3-yl)methyl Prop-2-enoate is unique due to its specific combination of oxetane and prop-2-enoate groups. This structure imparts distinct reactivity and properties, making it valuable in applications where other similar compounds may not perform as well .

Properties

IUPAC Name

(3-ethyloxetan-3-yl)methyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-3-8(10)12-7-9(4-2)5-11-6-9/h3H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEYLPDXIYOCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)COC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459002
Record name (3-ethyloxetan-3-yl)methyl Prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41988-14-1
Record name (3-ethyloxetan-3-yl)methyl Prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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